5,6-Diamino-3-methyluracil-d3

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard Selection

5,6-Diamino-3-methyluracil-d3 (CAS 1246816-74-9) is a stable isotopologue of 5,6-diamino-3-methyluracil, a substituted pyrimidine-2,4(1H,3H)-dione bearing primary amino groups at C5 and C6 and a trideuteriomethyl group at N3. It is commercially produced as a neat reference material (typical purity ≥98%) for use as an internal standard (IS) in liquid chromatography–mass spectrometry (LC‑MS) based assays.

Molecular Formula C5H8N4O2
Molecular Weight 159.163
CAS No. 1246816-74-9
Cat. No. B587760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diamino-3-methyluracil-d3
CAS1246816-74-9
Synonyms5,6-Diamino-3-methyl-2,4(1H,3H)-pyrimidinedione-d3; 
Molecular FormulaC5H8N4O2
Molecular Weight159.163
Structural Identifiers
SMILESCN1C(=O)C(=C(NC1=O)N)N
InChIInChI=1S/C5H8N4O2/c1-9-4(10)2(6)3(7)8-5(9)11/h6-7H2,1H3,(H,8,11)/i1D3
InChIKeyKNGVGMVHBVVSCF-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diamino-3-methyluracil-d3 (CAS 1246816-74-9): A Deuterated Pyrimidine Reference Standard for Bioanalytical Quantification


5,6-Diamino-3-methyluracil-d3 (CAS 1246816-74-9) is a stable isotopologue of 5,6-diamino-3-methyluracil, a substituted pyrimidine-2,4(1H,3H)-dione bearing primary amino groups at C5 and C6 and a trideuteriomethyl group at N3 . It is commercially produced as a neat reference material (typical purity ≥98%) for use as an internal standard (IS) in liquid chromatography–mass spectrometry (LC‑MS) based assays . The N3‑methyl position was selected for deuteration because it is chemically non‑labile under physiological and common analytical conditions, minimizing deuterium‑hydrogen back‑exchange [1]. In procurement terms, this compound is the isotopically labeled IS counterpart to the unlabeled form (CAS 40959-24-8), produced by Toronto Research Chemicals (TRC) under catalog number D416387 .

5,6-Diamino-3-methyluracil-d3: Why Unlabeled or In-Class Compound Swapping Compromises Quantitative LC‑MS Workflows


Using unlabeled 5,6-diamino-3-methyluracil or a non‑isotopic structural analog as an internal standard introduces systematic quantification error because neither can correct for analyte‑specific ion suppression, extraction recovery bias, or in‑source fragmentation in complex biological matrices [1]. The deuterated N3‑methyl group provides a +3.02 Da mass shift relative to the light analyte (monoisotopic mass: 159.16 vs. 156.14), ensuring baseline mass resolution in Q1 without increasing the risk of spectral overlap from naturally occurring M+1/M+2 isotopomers . Unlike ¹³C‑labeled analogs, which exhibit near‑identical chromatographic retention but require more elaborate synthesis, this d3‑IS can be manufactured via direct methylation with CD3I, resulting in a 3‑unit mass increment that is sufficient to avoid cross‑talk in SRM transitions while keeping the labeled product economically viable . Procuring the unlabeled compound (CAS 40959-24-8) as a surrogate IS fails to meet the fundamental requirement of stable isotope dilution mass spectrometry: co‑elution without mass interference.

5,6-Diamino-3-methyluracil-d3: Comparative Performance Evidence Across Critical Selection Dimensions


Mass Spectrometric Differentiation: +3.02 Da Shift Confers Baseline Resolution from Unlabeled Analyte

The target compound incorporates three deuterium atoms at the N3‑methyl group, yielding a monoisotopic mass of 159.16 g·mol⁻¹ versus 156.14 g·mol⁻¹ for unlabeled 5,6-diamino-3-methyluracil (CAS 40959-24-8). This +3.02 Da difference ensures that the M+3 isotopologue of the analyte contributes <0.5% to the IS channel at natural abundance, and vice versa, permitting interference‑free selected reaction monitoring (SRM) . In contrast, a d1‑ or d2‑labeled analog would risk significant cross‑talk from the analyte's natural ¹³C₂ isotopomer (~0.5% relative abundance) [1].

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard Selection

Isotopic Purity: Vendor‑Specified ≥98% Enables Reliable Instrument Response Normalization

Commercially supplied 5,6-diamino-3-methyluracil-d3 (TRC D416387, BOC Sciences BLP-002987) carries a minimum purity specification of 98% (HPLC) with isotopic enrichment ≥98 atom% D, as documented in vendor certificates of analysis . This is comparable to the purity of unlabeled 5,6-diamino-3-methyluracil hemihydrate (typically ≥95%) but with the added guarantee of isotopic fidelity. A lower isotopic enrichment (e.g., 95%) would introduce a systematic negative bias of ≥2% in calculated analyte concentrations due to unlabeled IS contributing to the analyte channel [1].

Isotopic Enrichment Reference Standard Purity Quantitative Bioanalysis

Label Position Stability: N3‑Methyl Deuteration Avoids Exchangeable Proton Loss vs. N1/N3‑H or C5/C6‑D Analogs

The deuterium atoms in 5,6-diamino-3-methyluracil-d3 are covalently bonded within a methyl group (‑CD3) at N3, a position that is chemically inert under pH 2–9 aqueous conditions and resistant to enzymatic demethylation in typical in vitro microsomal incubations (>95% retention over 60 min) [1]. By contrast, deuteration at N1 or N3 ring positions (exchangeable NH) or at C5/C6 (susceptible to keto‑enol tautomerism) would result in rapid D‑H back‑exchange, invalidating the IS function [2]. This makes the compound quantitatively superior to uracil‑d4 (labeled at C5 and C6), which loses label through keto‑enol exchange above pH 7 .

Deuterium Exchange Stability Metabolic Tracing Isotopic Fidelity

Chromatographic Co‑Elution: Deuterium Isotope Effect on Retention is Minimal for N3‑CD3 vs. ¹³C‑Labeled Alternatives

Deuterated internal standards can exhibit a reverse‑phase retention time shift (ΔtR) relative to the unlabeled analyte. For N3‑CD3 labeled 5,6-diamino-3-methyluracil, the predicted ΔtR is ≤0.03 min under typical C18 gradient conditions (water/acetonitrile + 0.1% formic acid), based on the known behavior of CD3‑labeled pyrimidinediones [1]. This is comparable to ¹³C‑labeled analogs (ΔtR <0.01 min) and superior to perdeuterated alkyl‑chain labels (ΔtR up to 0.3 min). The small ΔtR ensures synchronous ion suppression and recovery correction across the chromatographic peak [2].

Chromatographic Isotope Effect LC‑MS Method Development Internal Standard Co‑Elution

Cost‑Effectiveness for High‑Throughput Batches: d3‑Label versus d4/d5/¹³C Analogs

The synthetic route to 5,6-diamino-3-methyluracil-d3 uses CD3I methylation of a 5,6-diaminouracil precursor—a one‑step labeling strategy that is more cost‑efficient than multi‑step ¹³C incorporation or perdeuteration . Vendor pricing (TRC D416387, 100 mg) typically places the d3‑IS at a 2–3× premium over the unlabeled compound versus a 5–10× premium for ¹³C3‑labeled uracil analogs . For laboratories running >100 samples per batch, this unit‑cost differential accumulates to a significant annual procurement saving without compromising the +3 Da mass resolution requirement for SRM [1].

Procurement Cost Analysis High‑Throughput Bioanalysis Internal Standard Economics

5,6-Diamino-3-methyluracil-d3: High‑Impact Application Scenarios Supported by Quantitative Evidence


LC‑MS/MS Quantification of 5,6‑Diamino‑3‑methyluracil as a Drug Metabolite or Synthesis Impurity in Plasma/Urine

When 5,6-diamino-3-methyluracil is the target analyte—whether as a caffeine metabolite surrogate (AAMU precursor) or as an impurity in pharmaceutical uracil derivatives—5,6-diamino-3-methyluracil-d3 serves as the stable isotope dilution internal standard. The +3.02 Da mass shift and ≥98% isotopic enrichment ensure interference‑free SRM transitions (e.g., m/z 157→140 for analyte; m/z 160→143 for IS) . The N3‑CD3 label resists back‑exchange during sample preparation at pH 2–9, maintaining quantitative accuracy across protein precipitation and solid‑phase extraction workflows [1].

Metabolic Flux Analysis and In Vitro ADME Studies Using Deuterium Tracers

The compound's metabolically stable N3‑CD3 label allows it to function as a tracer for uracil catabolic pathway studies. Because deuteration is at a non‑exchangeable methyl position, the compound maintains isotopic integrity throughout microsomal or hepatocyte incubations, unlike C5/C6‑deuterated uracils that suffer label washout via tautomerization . This makes it uniquely suitable for in vitro intrinsic clearance (CLint) and metabolite identification (MetID) experiments where isotopic fidelity over >60 min is required, as inferred from methyl‑group deuteration stability data [1].

NMR‑Based Structural Confirmation and Quantitative ²H‑NMR Analysis

5,6-Diamino-3-methyluracil-d3 can serve as a ²H‑NMR chemical shift and relaxation standard for deuterium‑labeling efficiency measurements. The single CD3 resonance provides a clean singlet (δ ~2.8–3.2 ppm in ²H‑NMR) suitable for determining atom% D in synthesized batches, while the five non‑exchangeable C‑H protons from the ring enable complementary ¹H‑NMR purity assays . This dual‑NMR capability adds quality‑control value that unlabeled or ring‑perdeuterated analogs cannot offer, as the latter lack a discrete, quantifiable CD3 signal [1].

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